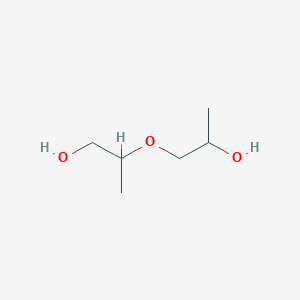

2-(2-Hydroxypropoxy)propan-1-ol

Übersicht

Beschreibung

2-(2-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is an organic compound with the molecular formula C₆H₁₄O₃. It is a colorless, nearly odorless, and hygroscopic liquid. This compound is widely used in various industrial applications due to its excellent solvent properties and low toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxypropoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with propylene glycol. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of propylene glycol on the epoxide ring of propylene oxide, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of propylene oxide to propylene glycol in the presence of a catalyst. The reaction is carried out in a reactor at elevated temperatures and pressures to ensure high conversion rates and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid for esterification reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or halides.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Solvent for Reactions: Due to its excellent solvent properties, it is frequently used in various chemical reactions and formulations. It facilitates solubility and reactivity of compounds in organic synthesis.

Biology

- Cryoprotectant: This compound is employed as a cryoprotectant in biological samples to prevent ice crystal formation during freezing. Its ability to form hydrogen bonds helps stabilize cellular structures during low-temperature storage .

Medicine

- Pharmaceutical Formulations: In the pharmaceutical industry, it acts as a solvent and stabilizer for drug formulations. Its low toxicity profile makes it suitable for use in medications and personal care products .

Industry

- Production of Resins and Plasticizers: It is utilized in the production of various polymers, resins, and plasticizers, enhancing the properties of final products. Additionally, it serves as a component in antifreeze formulations due to its low freezing point .

Case Study 1: Cryopreservation Techniques

Research has demonstrated that using 2-(2-Hydroxypropoxy)propan-1-ol as a cryoprotectant significantly reduces ice crystal formation in biological tissues during freezing processes. This application is critical for preserving cellular integrity in stem cell research and organ transplantation.

Case Study 2: Pharmaceutical Formulation Stability

A study evaluated the stability of drug formulations containing dipropylene glycol as a solvent. Results indicated that formulations maintained their efficacy over extended periods due to the stabilizing properties of the compound, highlighting its importance in pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxypropoxy)propan-1-ol primarily involves its role as a solvent and stabilizer. It interacts with various molecular targets by forming hydrogen bonds and van der Waals interactions, which help in stabilizing the structure of compounds and preventing degradation. In biological systems, it acts as a cryoprotectant by reducing the formation of ice crystals, thereby protecting cellular structures during freezing .

Vergleich Mit ähnlichen Verbindungen

Propylene glycol: Similar in structure but with one less hydroxyl group.

Tripropylene glycol: Contains an additional propoxy group compared to 2-(2-Hydroxypropoxy)propan-1-ol.

Tetrapropylene glycol: Contains two additional propoxy groups compared to this compound

Uniqueness: this compound is unique due to its balanced properties of low toxicity, excellent solvent capabilities, and hygroscopic nature. Its ability to act as a cryoprotectant and stabilizer in various applications sets it apart from other similar compounds .

Biologische Aktivität

2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG), is a colorless, nearly odorless liquid that belongs to the glycol family. It is widely utilized in various industrial and consumer applications due to its unique chemical properties, including low toxicity and hygroscopic nature. This article explores the biological activity of DPG, focusing on its safety profile, potential health effects, and applications in different fields.

- Molecular Formula : C6H14O3

- Molecular Weight : 134.17 g/mol

- CAS Number : 106-62-7

DPG features two hydroxyl groups, which enhance its solvation properties for both polar and non-polar compounds. This makes it an effective solvent and plasticizer in formulations ranging from cosmetics to food products .

Toxicity and Irritation

Research indicates that DPG exhibits low toxicity levels. In studies involving repeated applications on animal models, mild reactions were noted at abraded skin sites but not on intact skin, suggesting a favorable safety profile for consumer products. However, caution is advised regarding potential skin sensitization. The compound is classified under the hazard category "Acute Toxicity Category 3," indicating it can be toxic if inhaled or absorbed through the skin .

Allergic Reactions

A study highlighted allergic contact dermatitis associated with DPG in hydrocortisone lotion, with only one positive case observed among 503 patients tested . This suggests that while DPG is generally safe for use, there may be isolated cases of sensitization.

Metabolism and Excretion

DPG is metabolized in the liver to acrolein, a compound known for its hepatotoxicity. In a case study involving a fatal ingestion of DPG, acrolein was detected in the blood, linking it to severe health outcomes . The metabolism pathway involves oxidation by hepatic alcohol dehydrogenase (ADH), leading to significant biological implications.

Solvent and Plasticizer

DPG's solvating properties make it suitable for various applications:

- Cosmetics : Used as a solvent and humectant in creams and lotions.

- Food Industry : Acts as a food additive due to its low toxicity.

- Pharmaceuticals : Utilized in drug formulations where solubility is crucial.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Propylene Glycol | Diol | Low toxicity, hygroscopic |

| Ethylene Glycol | Diol | Higher toxicity than propylene glycol |

| 1,3-Propanediol | Diol | Used in cosmetics and food |

| This compound | Diol | Low toxicity, effective solvent/plasticizer |

DPG stands out due to its specific applications as a plasticizer and solvent while maintaining a favorable safety profile compared to other glycols .

Skin Sensitization Study

A clinical study assessed the incidence of allergic reactions to DPG in dermatological formulations. Out of 503 patients tested, only one showed a positive reaction, indicating a low prevalence of sensitization linked to this compound .

Hepatotoxicity Case Report

A significant case involved a male who ingested a lethal dose of DPG. Autopsy findings revealed extensive damage consistent with acrolein exposure, underscoring the importance of understanding the metabolic pathways of DPG and its derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Hydroxypropoxy)propan-1-ol in laboratory settings?

- Methodological Answer : The compound is typically synthesized via etherification of propylene glycol derivatives. One common method involves the reaction of 1,2-propanediol with epichlorohydrin under alkaline conditions to form intermediate ethers, followed by hydrolysis to introduce hydroxyl groups .

- Example Protocol :

- React 1,2-propanediol (1.0 mol) with epichlorohydrin (1.2 mol) in the presence of NaOH (1.5 mol) at 60°C for 4 hours.

- Neutralize with HCl, extract with dichloromethane, and purify via vacuum distillation (b.p. ~224°C) .

- Key Considerations :

Monitor reaction pH to avoid over-alkalization, which can lead to side products like chlorinated derivatives.

Q. How can researchers determine the purity of this compound using chromatographic techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm is recommended. Calibrate using certified reference standards (e.g., 98% pure tripropylene glycol isomers) .

- Data Table :

| Column Type | Mobile Phase | Retention Time (min) | Detection Limit (ppm) |

|---|---|---|---|

| C18 | Acetonitrile:Water (70:30) | 8.2 ± 0.3 | 5 |

| HILIC | Methanol:Ammonium Acetate (95:5) | 6.5 ± 0.2 | 2 |

- Validation : Cross-validate with gas chromatography (GC) using a flame ionization detector (FID) to confirm absence of volatile impurities .

Q. What personal protective equipment (PPE) is recommended when handling this compound?

- Methodological Answer : Use EN 374-certified nitrile gloves, safety goggles, and lab coats. In ventilated environments (e.g., fume hoods), respiratory protection is optional, but for prolonged exposure, use NIOSH-approved N95 masks. Post-handling, apply skin barrier creams to mitigate irritation .

Advanced Research Questions

Q. How does the hydroxyl group positioning in this compound influence its solvent properties in polymer synthesis?

- Methodological Answer : The compound’s diol structure enhances hydrogen-bonding capacity, making it effective in stabilizing polar monomers during free-radical polymerization. For example, in polyvinyl ether synthesis, it reduces chain transfer reactions by acting as a co-solvent.

- Experimental Design :

- Prepare polymer blends with varying ratios of this compound (0–20 wt%).

- Measure glass transition temperature (Tg) via differential scanning calorimetry (DSC).

- Observed Trend : Tg decreases by 15–20°C at 15 wt%, indicating plasticizing effects .

Q. What strategies are effective in resolving discrepancies in reported physicochemical properties (e.g., density, boiling point)?

- Methodological Answer : Cross-reference data from standardized databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments. For example:

- Boiling Point : Reported values range from 220–228°C. Use a fractional distillation setup with a digital thermometer (±0.1°C accuracy) to isolate the main fraction at 224°C .

- Density : Discrepancies (1.02–1.03 g/cm³) arise from temperature variations. Measure at 25°C using a pycnometer and compare against ASTM D4052 standards .

Q. How to optimize reaction conditions for synthesizing derivatives of this compound to maximize yield?

- Methodological Answer : Employ design of experiments (DoE) to assess variables like catalyst loading (e.g., H2SO4 vs. Amberlyst-15), temperature, and solvent polarity.

- Case Study : Esterification with acetic anhydride:

- Optimal Conditions : 10% Amberlyst-15, 80°C, toluene as solvent.

- Yield : 92% (vs. 75% with H2SO4) due to reduced side reactions .

- Analysis : Use FT-IR to confirm ester formation (C=O stretch at 1740 cm⁻¹) and GC-MS to quantify unreacted starting material .

Q. Data Contradiction Analysis

Q. How to address conflicting data on the compound’s acute toxicity in literature?

- Methodological Answer : Review hazard classifications from multiple safety data sheets (SDS). For example:

- GHS Classification : Some sources report H319 (eye irritation), while others classify it as non-hazardous. Conduct in vitro assays (e.g., OECD TG 492) to confirm irritation potential .

- Mitigation : If inconsistencies persist, adopt the precautionary principle: treat the compound as a Category 2 irritant and enforce strict PPE protocols .

Q. Tables for Key Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 134.17 g/mol | |

| Boiling Point | 224°C | |

| Density (25°C) | 1.0229 g/cm³ | |

| log P (Octanol-Water) | -0.45 (Predicted) |

Table 2: Synthetic Method Comparison

| Method | Catalyst | Yield (%) | By-Products |

|---|---|---|---|

| Epichlorohydrin Alkaline | NaOH | 78 | Chlorinated ethers |

| Catalytic Esterification | Amberlyst-15 | 92 | Acetic acid |

Eigenschaften

IUPAC Name |

2-(2-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKCOQISQKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861722 | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, lightly colored, slightly oily, viscous liquids | |

CAS No. |

25322-69-4, 106-62-7 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-hydroxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNY0H4G53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polypropylene glycol (m w 1,200-3,000) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999) | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.